rac Methotrimeprazine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

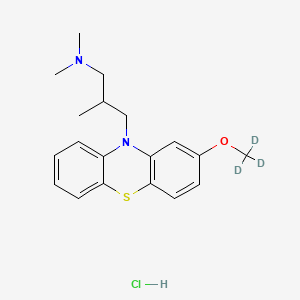

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGFPIWRAEFAN-NXIGQQGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of rac Methotrimeprazine-d3 Hydrochloride

Section 1: Introduction and Scope

This technical guide provides a comprehensive overview of the physical and chemical properties of rac Methotrimeprazine-d3 Hydrochloride (CAS No. 1216745-60-6). As the stable isotope-labeled (SIL) analogue of Methotrimeprazine (also known as Levomepromazine), this compound is a critical tool for researchers and drug development professionals. Its primary application is as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1]

The incorporation of three deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical and chromatographic properties. This guide is designed to provide the necessary technical data and handling protocols to ensure its effective and reliable use in a research setting. We will delve into its chemical identity, core physical properties, practical applications in analytical workflows, and the pharmacological context of the parent compound.

Section 2: Chemical Identity and Structure

A precise understanding of the compound's identity is fundamental to its application. This compound is a deuterated, racemic form of the phenothiazine-class drug Methotrimeprazine.[1]

| Property | Data | Source(s) |

| Chemical Name | rac 2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d3 Hydrochloride | [2][3] |

| Synonyms | (Rac)-Levomepromazine-d3 hydrochloride, 2-Methoxytrimeprazine-d3 Hydrochloride | [1][2] |

| CAS Number | 1216745-60-6 | [2][4] |

| Molecular Formula | C₁₉H₂₂D₃ClN₂OS | [2][4] |

| Molecular Weight | 367.95 g/mol | [2][3][4] |

| Unlabeled CAS | 60-99-1 (Methotrimeprazine) | [5][6] |

The structure consists of a tricyclic phenothiazine core, with the deuterium labeling located on the methoxy group at the 2-position.[7][8] This specific placement is crucial as it is less susceptible to back-exchange compared to other positions, ensuring isotopic stability during sample preparation and analysis. The term "rac" indicates that it is a racemic mixture of enantiomers.

Section 3: Core Physical and Chemical Properties

The handling, storage, and application of this compound are dictated by its physical properties.

| Property | Description | Source(s) |

| Appearance | Expected to be a white to slightly yellow, crystalline powder. The non-deuterated form is described as such. | [9] |

| Solubility | The non-deuterated hydrochloride salt is freely soluble in water and alcohol.[9] Some supplier data for the deuterated form indicates slight solubility in DMSO and Methanol.[10] | [9][10] |

| Melting Point | Data for the deuterated form is not widely published. The non-deuterated hydrochloride salt has reported melting points between 142°C and 162°C. | [9] |

| Stability | The compound is hygroscopic and light-sensitive.[9][10] The non-deuterated form discolors to pink or yellow upon light exposure.[11] Solutions should be protected from light. | [9][10][11] |

| Storage | Recommended storage is at -20°C or 2-8°C under an inert atmosphere. Long-term storage at -20°C is advisable to maximize shelf life. | [2][4][7] |

| pH | An injectable solution of the non-deuterated hydrochloride salt has a pH ranging from 3.0 to 5.0. | [11] |

Expert Insights on Solubility and Handling:

Discrepancies in solubility data may arise from differences in the supplied material (e.g., free base vs. salt form) or experimental conditions. For creating stock solutions, starting with methanol or ethanol is recommended, followed by dilution in aqueous buffers if required. Given its hygroscopic nature, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[10] Due to its photosensitivity, all work with the compound or its solutions should be performed in a dimly lit environment or by using amber glassware.[9][11]

Section 4: Application in Quantitative Analysis

The primary utility of this compound is as an internal standard (IS) for the accurate quantification of Methotrimeprazine in complex biological matrices like plasma or urine. The SIL-IS is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. Its near-identical chemical behavior ensures that it accounts for any analyte loss during extraction, while its different mass allows for independent detection by the mass spectrometer.

Typical Bioanalytical Workflow

The following diagram illustrates a standard workflow for sample analysis using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Protocol: Preparation of a 1.0 mg/mL Stock Solution

This protocol describes a self-validating method for preparing a primary stock solution.

-

Equilibration: Allow the vial of this compound to warm to ambient temperature for at least 30 minutes before opening.

-

Weighing: Accurately weigh approximately 1 mg of the compound using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed compound to a 1.0 mL amber volumetric flask. Add approximately 0.8 mL of HPLC-grade methanol.

-

Solubilization: Vortex the flask for 1-2 minutes. If necessary, sonicate for 5 minutes in a room temperature water bath to ensure complete dissolution.

-

Final Volume: Once dissolved, bring the solution to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure homogeneity.

-

Verification (Trustworthiness Step): Prepare a 1:1000 dilution of the stock solution. Analyze this dilution via LC-MS to confirm the presence of a single, sharp chromatographic peak corresponding to the correct mass-to-charge ratio (m/z) for rac Methotrimeprazine-d3. This confirms identity and absence of significant impurities.

-

Storage: Store the stock solution in a tightly sealed amber vial at -20°C.

Section 5: Pharmacological Context of Methotrimeprazine

While this compound is used for analytical purposes, understanding the pharmacology of the parent drug is crucial for researchers in the field. Methotrimeprazine is a low-potency typical antipsychotic of the phenothiazine class.[6][12] Its therapeutic and side effects are a result of its antagonist activity at a wide range of central nervous system receptors, earning it the label of a "dirty drug".[6][13]

Mechanism of Action: Multi-Receptor Antagonism

The clinical effects of Methotrimeprazine—including antipsychotic, sedative, analgesic, and antiemetic actions—are attributed to the blockade of several key neurotransmitter receptors.[5][14][15]

Caption: Multi-receptor antagonism mechanism of Methotrimeprazine.

This widespread receptor blockade explains both its therapeutic utility and its significant side-effect profile, which includes sedation (H1 blockade), orthostatic hypotension (α1 blockade), and anticholinergic effects like dry mouth (M1 blockade).[6][12] The parent drug is metabolized extensively in the liver, primarily to sulfoxide and demethylated metabolites, and it is known to be a substrate and inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[5][9][16]

Section 6: Conclusion

This compound is an indispensable analytical reagent for the accurate quantification of its non-labeled counterpart. Its key physical properties—notably its light sensitivity and hygroscopicity—demand careful handling and storage to maintain its integrity. By serving as a stable, reliable internal standard, it enables researchers to achieve high-quality, reproducible data in pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide provides the foundational knowledge and protocols to facilitate its proper use, ensuring scientific rigor in drug development and research.

References

- Dr.Oracle. (2025). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?

- MentalHealth.com. Methotrimeprazine (Nozinan).

- PubChem. Levomepromazine | C19H24N2OS | CID 72287.

- MedChemExpress. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).

- LabSolu. This compound.

- Wikipedia. Levomepromazine.

- Pharmaffiliates. This compound | CAS 1216745-60-6.

- ChemicalBook. This compound.

- sanofi-aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine.

- Human Metabolome Database. (2012). Showing metabocard for Methotrimeprazine (HMDB0015474).

- Bionity.com. Levomepromazine.

- Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442.

- BIOFOUNT. This compound | 1216745-60-6.

- Clearsynth. This compound | CAS No. 1216745-60-6.

- Santa Cruz Biotechnology. This compound | CAS 1216745-60-6.

- NIST. Methotrimeprazine - the NIST WebBook.

- ChemicalBook. rac Methotrimeprazine-D3.

- Sigma-Aldrich. This compound | 1216745-60-6.

- ASHP Public

- LGC Standards. This compound.

- LGC Standards. This compound.

- ChemicalBook.

- InvivoChem. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Levomepromazine - Wikipedia [en.wikipedia.org]

- 7. This compound | 1216745-60-6 [sigmaaldrich.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. 1216745-60-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. Levomepromazine [bionity.com]

- 13. Human Metabolome Database: Showing metabocard for Methotrimeprazine (HMDB0015474) [hmdb.ca]

- 14. droracle.ai [droracle.ai]

- 15. mentalhealth.com [mentalhealth.com]

- 16. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac Methotrimeprazine-d3 Hydrochloride: Structure, Synthesis, and Bioanalytical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac Methotrimeprazine-d3 Hydrochloride, a deuterated isotopologue of the phenothiazine antipsychotic Methotrimeprazine (also known as Levomepromazine). Designed for the advanced researcher, this document delves into the core chemical principles, synthesis, and bioanalytical applications of this stable isotope-labeled internal standard. We will explore the rationale behind its use in quantitative mass spectrometry, detailing a robust protocol for the determination of Methotrimeprazine in human plasma. This guide emphasizes the causality behind methodological choices, ensuring a deep, practical understanding of its application in regulated bioanalysis and pharmacokinetic studies.

Introduction: The Critical Role of a Deuterated Internal Standard

Methotrimeprazine is a phenothiazine derivative with a broad pharmacological profile, acting as an antagonist at dopaminergic, cholinergic, serotonergic, and histamine receptors.[1][2] Its clinical applications include the treatment of psychosis, pain, and nausea.[3] Accurate quantification of Methotrimeprazine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[5]

To correct for these variables, a suitable internal standard (IS) is indispensable. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[5] this compound serves this purpose perfectly. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction recovery.[6] The mass difference of +3 Da, due to the three deuterium atoms on the methoxy group, allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[7]

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of a racemic mixture of Methotrimeprazine in which the three hydrogen atoms of the methoxy group have been replaced with deuterium.

| Property | Value | Source(s) |

| Chemical Name | (±)-2-Methoxy-d3-N,N,β-trimethyl-10H-phenothiazine-10-propanamine hydrochloride | [8][9] |

| Synonyms | (Rac)-Levomepromazine-d3 hydrochloride, 2-Methoxytrimeprazine-d3 HCl | [1][8] |

| CAS Number | 1216745-60-6 | [8][9][10] |

| Molecular Formula | C₁₉H₂₂D₃ClN₂OS | [8][9] |

| Molecular Weight | 367.95 g/mol | [8][9][10] |

| Unlabeled MW | 364.93 g/mol | [11] |

| Storage Temperature | 2-8°C, Protect from light | [12][13] |

Structural Diagram:

The core structure is the tricyclic phenothiazine ring system, which is common to many antipsychotic drugs.[14][15] The deuterium labeling is strategically placed on the methoxy group, a site that is metabolically stable in the context of the primary fragmentation pathways observed in mass spectrometry, ensuring the label is retained.

Caption: Chemical structure of this compound.

Synthesis Pathway

While the exact proprietary synthesis methods used by commercial suppliers are not published, a chemically sound and efficient pathway can be proposed based on established phenothiazine chemistry.[4][16] The synthesis involves the creation of the key intermediate, 2-methoxyphenothiazine, followed by N-alkylation with the desired side chain. The deuterium label is introduced during the methylation step.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for rac Methotrimeprazine-d3 HCl.

Causality Behind Experimental Choices:

-

Starting Material: 2-Hydroxyphenothiazine is a logical precursor, allowing for the specific introduction of the deuterated methyl group at the desired position.

-

Deuteromethylation: A Williamson ether synthesis is a classic and high-yielding method for forming ethers. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide. This is followed by reaction with deuterated methyl iodide (CD₃I), which serves as the deuterium source, to form the stable C-O bond.

-

N-Alkylation: The nitrogen of the phenothiazine ring is subsequently deprotonated, again using a strong base like NaH, to make it nucleophilic. It is then reacted with the appropriate chloro-alkylamine side chain to form the final carbon-nitrogen bond, completing the Methotrimeprazine-d3 structure.

-

Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, solubility, and handling characteristics as a crystalline solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. The primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Expected Observations for rac Methotrimeprazine-d3 | Rationale |

| High-Resolution MS | [M+H]⁺ ion observed at m/z 332.18. | The exact mass of the unlabeled protonated molecule (C₁₉H₂₅N₂OS⁺) is 329.1682. Replacing 3 H atoms with 3 D atoms increases the mass by 3.0188 Da (3 x 1.006276). The expected mass for C₁₉H₂₂D₃N₂OS⁺ is therefore ~332.1870. The observed mass should be within 5 ppm of this theoretical value. |

| Tandem MS (MS/MS) | Precursor ion (Q1) of m/z 332.2. A major product ion (Q3) at m/z 100.2, with another significant ion at m/z 243.2. | The product ion at m/z 100.2 corresponds to the cleavage of the side chain, forming the [CH₂=N(CH₃)CH₂CH(CH₃)]⁺ fragment. This fragment does not contain the deuterium label and thus appears at the same m/z as for the unlabeled compound. The fragment at m/z 243.2 represents the deuterated phenothiazine ring after loss of the side chain. |

| ¹H NMR | Absence of the characteristic singlet for the -OCH₃ protons (typically around 3.8-4.0 ppm). All other proton signals corresponding to the unlabeled Methotrimeprazine structure should be present. | The replacement of protons with deuterium atoms on the methoxy group eliminates the corresponding signal from the ¹H NMR spectrum. |

| ¹³C NMR | The signal for the methoxy carbon (-OCD₃) will appear as a multiplet (typically a septet) due to C-D coupling and will be shifted slightly upfield compared to the unlabeled -OCH₃ signal. | The deuterium nucleus has a spin of 1, leading to splitting of the attached carbon signal. |

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Methotrimeprazine in biological samples. Below is a detailed, field-proven protocol for the analysis of Methotrimeprazine in human plasma using LC-MS/MS.

Experimental Workflow

Caption: Sample preparation workflow for plasma analysis.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Methotrimeprazine HCl and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh ~1 mg of rac Methotrimeprazine-d3 HCl and dissolve in 1 mL of methanol.

-

Calibration & QC Spiking Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 methanol:water to create spiking solutions for calibration curve standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS Stock solution in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of blank human plasma, calibration standard, QC sample, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix. Vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of Mobile Phase A (see below). Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for injection.

3. LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Ion Source: Electrospray Ionization (ESI), positive mode.

| LC Parameter | Condition |

| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 3 min, hold 1 min, return to 10% B and re-equilibrate for 1.5 min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| MS/MS Parameter | Methotrimeprazine | rac Methotrimeprazine-d3 (IS) |

| Precursor Ion (Q1) | m/z 329.2 | m/z 332.2 |

| Product Ion (Q3) | m/z 100.2 | m/z 100.2 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for instrument (typically 20-35 eV) | Optimized for instrument (typically 20-35 eV) |

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte (Methotrimeprazine) and the internal standard (Methotrimeprazine-d3) for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.

-

Apply a linear regression model with a 1/x² weighting to the calibration curve.

-

Determine the concentration of Methotrimeprazine in the QC and unknown samples by interpolating their Peak Area Ratios from the regression line.

Self-Validating System: The use of a stable isotope-labeled internal standard makes this protocol a self-validating system. Any loss of analyte during the multi-step sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression in the ESI source will affect both molecules equally. The ratio of their peak areas therefore remains constant, ensuring that the calculated concentration is accurate and independent of these variations.[5][6]

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical analysis. Its design as a stable isotope-labeled internal standard is based on sound chemical and analytical principles, enabling highly accurate and precise quantification of Methotrimeprazine in complex biological matrices. The detailed synthesis and bioanalytical workflow provided in this guide offer a robust framework for its practical implementation. By compensating for inevitable experimental variability, it ensures the generation of trustworthy, high-quality data essential for regulatory submission and the advancement of pharmaceutical science.

References

-

Determining Antipsychotic Drugs in Human Plasma by LC-MS/MS. (2018). ResearchGate. Retrieved from [Link]

-

Gheorghe, A., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. Retrieved from [Link]

- Synthetic method of 2-methoxy phenothiazine. (2016). Google Patents.

-

Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide. (2020). CORE. Retrieved from [Link]

-

Ohkubo, T., et al. (1993). High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction. PubMed. Retrieved from [Link]

-

Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. (2008). ResearchGate. Retrieved from [Link]

-

Improved synthesis of 2‐methoxyphenothiazine. (2012). ResearchGate. Retrieved from [Link]

-

Levomepromazine. PubChem. Retrieved from [Link]

-

Phenothiazine. Wikipedia. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

-

Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Royal Society of Chemistry. Retrieved from [Link]

-

Bioanalytical method validation and bioanalysis in regulated settings. (2013). ResearchGate. Retrieved from [Link]

-

Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. PubMed. Retrieved from [Link]

-

Levomepromazine EP Impurity D (R Isomer). Axios Research. Retrieved from [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Retrieved from [Link]

-

Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). SciSpace. Retrieved from [Link]

-

Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. (1998). PubMed. Retrieved from [Link]

- Synthesis of 2-substituted phenothiazines. (1969). Google Patents.

-

Methotrimeprazine Hydrochloride. ASHP Publications. Retrieved from [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. Retrieved from [Link]

Sources

- 1. Simultaneous determination of chlorpromazine and levomepromazine in human plasma and urine by high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenothiazine - Wikipedia [en.wikipedia.org]

- 15. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN105418537A - Synthetic method of 2-methoxy phenothiazine - Google Patents [patents.google.com]

rac Methotrimeprazine-d3 Hydrochloride synthesis and characterization

rac-Methotrimeprazine-d3 Hydrochloride is an indispensable tool for modern pharmaceutical analysis. Its synthesis, while requiring careful execution of multi-step organic chemistry and isotopic labeling, is achievable through established methodologies. A rigorous, multi-faceted characterization strategy employing MS, NMR, and HPLC is critical to validate its structure, isotopic enrichment, and chemical purity, ensuring its suitability as a reference material. [13][18]As an internal standard, it enables the development of robust, reliable, and regulatory-compliant bioanalytical methods, ultimately supporting the safe and effective development of therapeutic agents. [3][4]

References

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- KCAS Bio. (2017).

- Isotope Science / Alfa Chemistry.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.

- Foley, D. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- ResearchGate. (Request PDF). Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem.

- Alfredson, T., & Shimp, A. (1983). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar.

- Loennechen, T., & Dahl, S. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Semantic Scholar.

- MedChemExpress. (Rac)-Levomepromazine-d3 hydrochloride ((Rac)-Methotrimeprazine-d3 hydrochloride).

- Clearsynth. rac Methotrimeprazine-d3 Hydrochloride | CAS No. 1216745-60-6.

- Toronto Research Chemicals. This compound.

- LGC Standards. This compound.

- LGC Standards. This compound.

- Sigma-Aldrich. This compound | 1216745-60-6.

- Bolla, R. S., et al. (2014). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. Journal of Labelled Compounds and Radiopharmaceuticals.

- Santa Cruz Biotechnology. This compound | CAS 1216745-60-6.

- UNODC.

- Hage, D. S., et al. (2018). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC).

- Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research.

- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

- Kedor-Hackmann, E. R., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy.

- Pharmaffiliates. This compound | CAS No : 1216745-60-6.

- Zhang, Y., et al. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.

- Google Patents. (2017).

- PubChem. Levomepromazine | C19H24N2OS | CID 72287.

- CK Isotopes.

- ASHP Public

- BDG Synthesis.

- Bax, A., & Grzesiek, S. (1989). THREE-DIMENSIONAL NMR SPECTROSCOPY. ChemTracts: Analytical and Physical Chemistry.

- Lin, T. J., & Wang, L. L. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. bdg.co.nz [bdg.co.nz]

- 14. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of rac Methotrimeprazine-d3 Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of rac Methotrimeprazine-d3 Hydrochloride, a deuterated phenothiazine antipsychotic. Methotrimeprazine, also known as levomepromazine, exhibits a complex pharmacological profile characterized by its antagonism of multiple neurotransmitter receptors. This guide will dissect its interactions with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors, elucidating the downstream signaling pathways modulated by these interactions. Furthermore, we will explore the strategic incorporation of deuterium in the methoxy group (d3) and its anticipated impact on the drug's pharmacokinetic profile, drawing upon established principles of metabolic pathways and the kinetic isotope effect. Detailed experimental protocols for characterizing the receptor binding and functional activity of this compound are also provided for researchers in drug development and pharmacology.

Introduction: The Rationale for a Deuterated Phenothiazine

Methotrimeprazine is a first-generation antipsychotic of the phenothiazine class with a well-established, albeit complex, mechanism of action.[1][2] Its clinical utility extends beyond psychosis to include the management of pain, nausea, and agitation, particularly in palliative care settings.[3][4] This broad therapeutic window is a direct consequence of its ability to antagonize a wide array of neurotransmitter receptors. However, this "dirty" pharmacological profile also contributes to a significant side-effect burden.

The subject of this guide, this compound, introduces a subtle but significant modification to the parent molecule: the replacement of three hydrogen atoms with deuterium in the methoxy group. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon.[5] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6][7] By strategically deuterating a known metabolic soft spot, the goal is to improve the drug's pharmacokinetic properties, potentially leading to a longer half-life, increased systemic exposure, and a more predictable dose-response relationship.

This guide will first delve into the foundational pharmacology of Methotrimeprazine, its receptor interactions, and signaling cascades. Subsequently, we will explore the metabolic pathways of Methotrimeprazine and build a scientifically-grounded hypothesis for the pharmacokinetic advantages conferred by deuteration.

Multi-Receptor Antagonism: The Core of Methotrimeprazine's Action

The diverse pharmacological effects of Methotrimeprazine are a direct result of its ability to act as an antagonist at a wide range of G-protein coupled receptors (GPCRs). Its clinical efficacy and side-effect profile are a composite of its interactions with dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic systems.

Dopamine Receptor Antagonism

The antipsychotic effects of Methotrimeprazine are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway.[1][3] By blocking these receptors, Methotrimeprazine reduces the excessive dopaminergic neurotransmission associated with the positive symptoms of psychosis. Methotrimeprazine also demonstrates affinity for other dopamine receptor subtypes.

Serotonin Receptor Antagonism

Antagonism at serotonin receptors, particularly the 5-HT2A subtype, is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[8] Methotrimeprazine's interaction with 5-HT2A and 5-HT2C receptors likely plays a significant role in its overall therapeutic profile.[1][9]

Histamine H1 Receptor Antagonism

Methotrimeprazine is a potent antagonist of the histamine H1 receptor.[9] This action is responsible for its prominent sedative and hypnotic effects, which can be beneficial in managing agitation and insomnia in psychiatric patients.[10]

Adrenergic Receptor Antagonism

Significant antagonism of alpha-1 adrenergic receptors by Methotrimeprazine leads to vasodilation and can cause orthostatic hypotension, a common dose-limiting side effect.[11]

Muscarinic Receptor Antagonism

Methotrimeprazine also exhibits antagonist activity at muscarinic acetylcholine receptors, contributing to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[12]

The following table summarizes the known receptor binding affinities (Ki values) of Levomepromazine (Methotrimeprazine) for various human recombinant receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Primary Effect of Antagonism |

| Dopamine | ||

| D1 | 54.3 | Contributes to antipsychotic effects |

| D2L | 8.6 | Primary antipsychotic effect |

| D2S | 4.3 | Primary antipsychotic effect |

| D3 | 8.3 | Potential role in cognitive and negative symptoms |

| D4.2 | 7.9 | Atypical antipsychotic properties |

| D5 | >1000 | Low affinity |

| Serotonin | ||

| 5-HT2A | High Affinity | Atypical antipsychotic properties, reduced EPS |

| 5-HT2C | High Affinity | Anxiolytic and antidepressant effects |

| Histamine | ||

| H1 | High Affinity | Sedation, antiemetic effects |

| Adrenergic | ||

| Alpha-1 | High Affinity | Orthostatic hypotension |

| Muscarinic | ||

| M1-M5 | Moderate Affinity | Anticholinergic side effects |

Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not available in the searched literature, but the antagonist activity is well-documented.

Downstream Signaling Pathways

The antagonism of these GPCRs by Methotrimeprazine initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for a complete picture of its mechanism of action.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are canonically coupled to the Gi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, Methotrimeprazine prevents this inhibition, leading to a relative increase in cAMP levels in postsynaptic neurons.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Methotrimeprazine's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Deuteration and its Pharmacokinetic Implications

The rationale for developing this compound lies in the potential to favorably alter its pharmacokinetic profile through the kinetic isotope effect.

Metabolism of Methotrimeprazine

Methotrimeprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[13][14] Studies have identified CYP3A4 as the main isoenzyme responsible for both 5-sulfoxidation and N-demethylation of levomepromazine at therapeutic concentrations.[15][16] CYP1A2 also contributes to a lesser extent.[15] The methoxy group on the phenothiazine ring is a potential site of metabolism.

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[5] By replacing the hydrogens on the methoxy group with deuterium, it is hypothesized that the metabolism of this compound at this position will be significantly slowed.

Anticipated Pharmacokinetic Profile of this compound

While direct comparative pharmacokinetic data between deuterated and non-deuterated Methotrimeprazine is not yet available in the public domain, we can predict the likely outcomes based on its metabolism and the principles of deuteration:

-

Increased Half-Life: Slower metabolism is expected to prolong the elimination half-life of the drug, which for non-deuterated Methotrimeprazine is approximately 15-30 hours.

-

Increased Bioavailability: A reduction in first-pass metabolism could lead to a higher oral bioavailability, which is around 50-60% for the non-deuterated form.[1][13]

-

Reduced Metabolite-Mediated Effects: Altering the rate of metabolism may also change the profile of metabolites, potentially reducing the formation of any active or toxic byproducts.

Experimental Protocols for Mechanistic Characterization

To experimentally verify the mechanism of action of this compound, a series of in vitro assays can be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol for Dopamine D2 Receptor Binding Assay:

-

Preparation of Membranes: Obtain cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Incubation: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist.

Protocol for 5-HT2A Receptor Functional Antagonism (Calcium Flux Assay):

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium flux.

Conclusion

This compound's mechanism of action is rooted in the multi-receptor antagonist profile of its parent compound, Methotrimeprazine. Its therapeutic effects and side effects are a direct consequence of its interactions with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. The strategic deuteration of the methoxy group is a rational approach to improving its pharmacokinetic profile by leveraging the kinetic isotope effect to slow its metabolism. This is expected to result in a longer half-life and increased bioavailability, potentially leading to a more favorable dosing regimen and improved patient outcomes. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding and functional properties of this and other novel psychoactive compounds. Further in vivo studies are warranted to confirm the predicted pharmacokinetic advantages of this compound.

References

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

-

PubChem. (n.d.). Levomepromazine. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(2), 181-187. [Link]

-

Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. European Journal of Clinical Pharmacology, 11(4), 305-310. [Link]

-

Deranged Physiology. (n.d.). Levomepromazine. Retrieved from [Link]

-

Scilit. (n.d.). Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup. Retrieved from [Link]

-

Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]

-

MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]

-

Dahl, S. G., Hall, H., & D'Elia, G. (1983). Bioequivalence and absolute bioavailability of oblong and coated levomepromazine tablets in CYP2D6 phenotyped subjects. European Journal of Clinical Pharmacology, 25(3), 385-390. [Link]

-

Dietz, I., Schneitler, S., & Ständer, S. (2013). Evidence for the use of Levomepromazine for symptom control in the palliative care setting: a systematic review. Palliative Medicine, 27(1), 6-17. [Link]

-

Wójcikowski, J., Basińska, A., & Daniel, W. A. (2015). The cytochrome P450-catalyzed metabolism of levomepromazine: A phenothiazine neuroleptic with a wide spectrum of clinical application. ResearchGate. [Link]

-

Basińska-Ziobroń, A., Wójcikowski, J., & Daniel, W. A. (2015). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study. Pharmacological Reports, 67(6), 1178-1182. [Link]

-

Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2020). Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4. Pharmacological Reports, 72(4), 987-994. [Link]

-

Semantic Scholar. (n.d.). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. [Link]

-

ResearchGate. (n.d.). Methotrimeprazine. [Link]

-

sanofi-aventis Canada Inc. (2017). NOZINAN (Methotrimeprazine Hydrochloride Injection, USP) Product Monograph. [Link]

-

Human Metabolome Database. (n.d.). Methotrimeprazine. Retrieved from [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

Oliver, J. S. (1999). Levomepromazine (methotrimeprazine) and the last 48 hours. Hospital Medicine, 60(8), 564-567. [Link]

-

Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

Denis, P., Le Leannec, A. M., & Benhamou, J. P. (1973). [Increase of sulfobromophthalein clearance by phenothiazines]. La Nouvelle Presse Médicale, 2(43), 2881-2883. [Link]

-

Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054. [Link]

-

Lin, S. K., Su, M. H., & Chen, C. K. (2022). Racial/Ethnic Differences in the Pharmacokinetics of Antipsychotics: Focusing on East Asians. Pharmaceuticals, 15(9), 1058. [Link]

-

Drugs.com. (n.d.). Methotrimeprazine Dosage. Retrieved from [Link]

-

Sharma, R., Strelevitz, T. J., Gao, H., Gopishetty, S., Hollenberg, P. F., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

AA Pharma Inc. (2012). METHOPRAZINE (Methotrimeprazine Maleate Tablets) Product Monograph. [Link]

-

London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan). Retrieved from [Link]

-

Jann, M. W., Grimsley, S. R., & Gray, E. C. (1993). Pharmacokinetic studies of antipsychotics in healthy volunteers versus patients. Journal of Clinical Psychopharmacology, 13(1 Suppl 1), 27S-33S. [Link]

-

Glica, A., Myśliwiec, D., Szultka-Młyńska, M., & Woźniak, A. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Oxidative Stress Markers in Schizophrenic Patients. Neuropsychiatric Disease and Treatment, 17, 595-606. [Link]

-

Horning, M. G., Butler, C. M., & Thenot, J. P. (1978). Metabolic switching of drug pathways as a consequence of deuterium substitution. Office of Scientific and Technical Information. [Link]

-

Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Journal of Neuropsychiatry, 1(1), 1-8. [Link]

-

Preskorn, S. H. (1997). Cytochrome P450 enzymes and psychopharmacology. ACNP. [Link]

-

Ingenza. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

-

Ereshefsky, L. (1995). Brief comparison of the pharmacokinetics and pharmacodynamics of the traditional and newer antipsychotic drugs. American Journal of Health-System Pharmacy, 52(3 Suppl 1), S15-S19. [Link]

-

Bioscientia. (2023). Deuterated Drugs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. [Link]

-

Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Retrieved from [Link]

-

Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin receptor antagonist. Retrieved from [Link]

-

AccessMedicine. (n.d.). Adrenergic Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. McGraw-Hill. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

-

Drugs.com. (n.d.). Methotrimeprazine. Retrieved from [Link]

Sources

- 1. Levomepromazine - Wikipedia [en.wikipedia.org]

- 2. mentalhealth.com [mentalhealth.com]

- 3. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. d-nb.info [d-nb.info]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and relative bioavailability of levomepromazine after repeated administration of tablets and syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

rac Methotrimeprazine-d3 Hydrochloride CAS number 1216745-60-6

An In-Depth Technical Guide to rac Methotrimeprazine-d3 Hydrochloride (CAS 1216745-60-6) for Advanced Bioanalytical Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 1216745-60-6), a critical tool for researchers, scientists, and drug development professionals. Methotrimeprazine (also known as Levomepromazine) is a phenothiazine with a complex pharmacological profile, utilized for its antipsychotic, analgesic, and sedative properties, particularly in palliative care.[1][2] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide delves into the foundational pharmacology of Methotrimeprazine, establishes the indispensable role of its deuterated stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, and provides detailed, field-proven protocols for its application. By explaining the causality behind experimental choices and grounding methodologies in regulatory principles, this document serves as a practical resource for achieving robust, reliable, and reproducible bioanalytical results.

Part 1: Foundational Understanding of Methotrimeprazine (Levomepromazine)

A thorough grasp of the parent compound is essential before leveraging its deuterated analogue. Methotrimeprazine's utility and analytical challenges are rooted in its pharmacology and pharmacokinetics.

Pharmacological Profile

Methotrimeprazine is a low-potency typical antipsychotic of the phenothiazine class.[1] While its use in treating schizophrenia is limited by side effects, it is highly valued for a multimodal action that includes strong analgesic, sedative, antiemetic, and anxiolytic effects.[1][3][4] This makes it a cornerstone therapy in palliative medicine for managing intractable nausea, severe agitation, and pain in terminally ill patients.[1][2]

Mechanism of Action: A Multi-Receptor Antagonist

Methotrimeprazine is often described as a "dirty drug" due to its broad receptor-binding profile.[1] Its therapeutic effects and side effects are a direct result of its antagonism at numerous neurotransmitter receptor sites.[5][6] This promiscuous binding profile underscores the need for highly selective analytical methods to distinguish it from other centrally-acting agents.

The primary mechanism involves blocking postsynaptic receptors in the central nervous system, including:

-

Dopamine Receptors (primarily D2): Contributes to its antipsychotic effects.[5][7][8]

-

Adrenergic Receptors (α1): Responsible for sedative effects and orthostatic hypotension.[5][9]

-

Histamine Receptors (H1): Underpins its potent sedative and antiemetic properties.[5][8]

-

Muscarinic Acetylcholine Receptors: Leads to anticholinergic side effects like dry mouth and tachycardia.[1][5]

-

Serotonin Receptors (5-HT2): May also play a role in its antipsychotic activity.[5][9]

Pharmacokinetic and Metabolic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Methotrimeprazine is crucial for designing effective bioanalytical studies.

-

Absorption: After oral administration, bioavailability is approximately 50-60%, indicating significant first-pass metabolism.[1][10] Peak plasma concentrations are typically reached within 1 to 3 hours.[10]

-

Distribution: It has a large apparent volume of distribution (23 to 42 L/kg), suggesting extensive tissue uptake.[10]

-

Metabolism: Methotrimeprazine is extensively metabolized in the liver.[5][9] Key metabolic pathways include demethylation and sulfoxidation, forming major metabolites such as desmethylmethotrimeprazine and methotrimeprazine sulfoxide.[10][11] These metabolites must be considered during method development to ensure analytical selectivity.

-

Excretion: The biological half-life is long, ranging from 15 to 30 hours.[9][10] Elimination occurs slowly through both urine and feces, primarily as metabolites.[1][9]

Part 2: The Role and Properties of this compound

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

In quantitative mass spectrometry, particularly LC-MS/MS, achieving accuracy and precision hinges on the ability to correct for variability during sample processing and analysis.[12] An internal standard (IS) is added at a known concentration to every sample, standard, and quality control (QC) before processing. The ideal IS behaves identically to the analyte of interest throughout the entire workflow—from extraction to ionization.[13]

This is where rac Methotrimeprazine-d3 HCl excels. By replacing three hydrogen atoms on the methoxy group with their stable, heavier isotope, deuterium, the molecule becomes chemically identical to the parent drug but physically distinguishable by its mass-to-charge ratio (m/z).[14][15]

The Causality Behind its Superiority:

-

Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte.

-

Identical Extraction Recovery: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, protein precipitation) is mirrored by a proportional loss of the SIL-IS.

-

Compensation for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as both molecules compete for ionization under identical conditions.[12][15][16]

The use of a SIL-IS is the most effective way to normalize for experimental variations, making it the gold standard for regulatory-compliant bioanalysis.[13][16]

Physicochemical Properties

A clear understanding of the reference material's properties is the first step in any analytical workflow.

| Property | Value |

| Chemical Name | 3-(2-(methoxy-d3)-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride |

| Synonyms | Levomepromazine-d3 HCl, (Rac)-Methotrimeprazine-d3 HCl[6] |

| CAS Number | 1216745-60-6[14][17] |

| Molecular Formula | C₁₉H₂₂D₃ClN₂OS[18] |

| Molecular Weight | 367.95 g/mol [18][17] |

| Appearance | Neat solid (typically white to off-white) |

| Storage Temperature | 2-8°C or -20°C as specified by the supplier[14][19] |

| Purity Requirements | Chemical Purity >99%; Isotopic Enrichment ≥98%[15] |

Part 3: Core Application: Quantitative Bioanalysis using LC-MS/MS

The combination of Liquid Chromatography (LC) for physical separation and tandem Mass Spectrometry (MS/MS) for specific detection provides the selectivity and sensitivity required for bioanalysis in complex matrices like plasma or urine.

Experimental Workflow Overview

A robust bioanalytical workflow is a multi-step process where each stage is optimized to ensure data integrity. The use of rac Methotrimeprazine-d3 HCl as the internal standard is integrated at the very beginning to account for variability throughout this entire sequence.

Detailed Protocol: Quantification of Methotrimeprazine in Human Plasma

This protocol describes a validated approach for determining Methotrimeprazine concentrations in human plasma, a common requirement for pharmacokinetic studies.

3.2.1 Materials and Reagents

-

rac Methotrimeprazine Hydrochloride (Analyte Reference Standard)

-

This compound (Internal Standard)

-

Blank, pooled Human Plasma (K2-EDTA anticoagulant)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (Optima Grade)

-

Deionized Water (18.2 MΩ·cm)

3.2.2 Preparation of Stock, Calibration, and QC Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in separate volumetric flasks using methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for spiking calibration standards (e.g., 1-1000 ng/mL range) and Quality Control (QC) samples.

-

IS Spiking Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile. The causality for using acetonitrile is that it will serve as the protein precipitation solvent.

-

Calibration Standards & QCs: Spike appropriate volumes of analyte working solutions into blank human plasma to prepare a calibration curve (8-10 non-zero points) and at least three levels of QCs (Low, Medium, High).

3.2.3 Sample Preparation: Protein Precipitation (PPT) From field experience, PPT is the fastest method for sample cleanup, though it may be more susceptible to matrix effects than liquid-liquid or solid-phase extraction. The co-eluting SIL-IS is critical for mitigating this risk.

-

Aliquot 100 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS Spiking Solution (in cold acetonitrile). This 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see table below). Vortex to dissolve.

-

Inject onto the LC-MS/MS system.

3.2.4 Suggested LC-MS/MS Parameters The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

| Parameter | Suggested Setting |

| LC System | UPLC/UHPLC System |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | e.g., m/z 329.2 → 100.1 (Optimize for specific instrument) |

| MRM Transition (IS) | e.g., m/z 332.2 → 100.1 (Parent ion +3 Da, stable product ion) |

| Dwell Time | 100 ms |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Part 4: Bioanalytical Method Validation (BMV)

A method is not trustworthy until it is validated. All protocols generating data for regulatory submission must be validated according to guidelines such as the ICH M10 Bioanalytical Method Validation.[20] The validation process demonstrates that the method is reliable and reproducible for its intended use.[21][22]

Key Validation Parameters & Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (for LC-MS) |

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[23] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | Demonstrate a proportional relationship between instrument response and concentration. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[21] | Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).[21][23] | For QC samples, mean concentration should be within ±15% of nominal (accuracy). The coefficient of variation (CV) should be ≤15% (precision). |

| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix.[23] | The IS-normalized matrix factor should have a CV ≤15%. |

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[23] | Mean concentration of stability QCs must be within ±15% of nominal values. |

Part 5: Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the precise and accurate quantification of Methotrimeprazine. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of bioanalysis in complex matrices. By mimicking the analyte throughout the entire experimental workflow, it ensures that data generated for pharmacokinetic modeling, clinical trials, and therapeutic monitoring is of the highest integrity. The protocols and validation principles outlined in this guide provide a robust framework for scientists to develop and implement trustworthy analytical methods, ultimately supporting the safe and effective use of Methotrimeprazine in clinical practice.

References

-

Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology and Therapeutics. Available at: [Link]

-

MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). MentalHealth.com. Available at: [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. AJOL. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?. Dr.Oracle. Available at: [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Levomepromazine. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Available at: [Link]

-

NHS Scotland. (n.d.). Levomepromazine. Right Decisions. Available at: [Link]

-

MIMS Philippines. (n.d.). Levomepromazine: Uses, Dosage, Side Effects. MIMS. Available at: [Link]

-

electronic medicines compendium (emc). (2024). Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). emc. Available at: [Link]

-

bionity.com. (n.d.). Levomepromazine. bionity.com. Available at: [Link]

-

European Medicines Agency. (2022). Bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Avis, S. P., & Holzbecher, M. D. (1996). A fatal case of methotrimeprazine overdose. Journal of Forensic Sciences. Available at: [Link]

-

ETA BIO. (n.d.). This compound. ETA BIO. Available at: [Link]

-

JAMP Pharma Corporation. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMETHOPRAZINE Methotrimeprazine Maleate Tablets. JAMP Pharma Corporation. Available at: [Link]

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan). London Health Sciences Centre. Available at: [Link]

-

Norwich Clinical Services. (2015). Bioanalytical Methods List. Norwich Clinical Services. Available at: [Link]

-

BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]

Sources

- 1. Levomepromazine - Wikipedia [en.wikipedia.org]

- 2. Levomepromazine | Right Decisions [rightdecisions.scot.nhs.uk]

- 3. medicines.org.uk [medicines.org.uk]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mentalhealth.com [mentalhealth.com]

- 8. droracle.ai [droracle.ai]

- 9. Levomepromazine [bionity.com]

- 10. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fatal case of methotrimeprazine overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | 1216745-60-6 [sigmaaldrich.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. texilajournal.com [texilajournal.com]

- 17. clearsynth.com [clearsynth.com]

- 18. This compound | LGC Standards [lgcstandards.com]

- 19. labsolu.ca [labsolu.ca]

- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

- 23. ema.europa.eu [ema.europa.eu]

The Role of rac Methotrimeprazine-d3 Hydrochloride in Modern Pharmaceutical Research: A Technical Guide

This guide provides an in-depth technical overview of rac Methotrimeprazine-d3 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple product description to explain the fundamental utility of this isotopically labeled compound in advancing pharmaceutical research, with a focus on bioanalytical and metabolic studies.

Introduction: The Significance of Isotopic Labeling in Pharmacology

Methotrimeprazine, also known as levomepromazine, is a phenothiazine-class neuroleptic agent with a complex pharmacological profile.[1] It exerts its therapeutic effects—spanning antipsychotic, analgesic, antiemetic, and sedative actions—by antagonizing a wide array of central nervous system receptors, including dopamine (predominantly D2), serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Given its extensive clinical use, particularly in palliative care and psychiatry, a thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for optimizing dosing and minimizing adverse effects.[1]

This is where isotopically labeled analogs, such as this compound, become indispensable research tools. The replacement of three hydrogen atoms with their stable, heavier isotope, deuterium, creates a molecule that is chemically and pharmacologically almost identical to the parent drug but possesses a distinct molecular weight.[3] This seemingly subtle modification provides a powerful handle for researchers, primarily in two critical areas: enhancing the precision of bioanalytical quantification and elucidating metabolic pathways.[4]

Core Application: An Internal Standard for High-Precision Bioanalysis

The primary and most widespread research application of Methotrimeprazine-d3 Hydrochloride is as an internal standard (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis of drugs in complex biological matrices like plasma, serum, or urine is fraught with challenges. Matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, are a major source of variability and inaccuracy.[3] Furthermore, inconsistencies during the multi-step sample preparation process (e.g., protein precipitation, extraction, reconstitution) can lead to variable analyte recovery.

Isotope dilution mass spectrometry effectively mitigates these issues. By spiking a known quantity of the deuterated internal standard into every sample, calibrator, and quality control sample at the very beginning of the workflow, the analyte and the IS are subjected to the exact same experimental conditions.[3] Since Methotrimeprazine-d3 has nearly identical physicochemical properties to Methotrimeprazine, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression.

The mass spectrometer, however, can readily distinguish between the analyte and the IS due to their mass difference. The final quantification is based on the ratio of the analyte's response to the IS's response. Any variations that occur during sample processing will affect both compounds proportionally, leaving the ratio unchanged and thus ensuring a highly accurate and precise measurement of the analyte's true concentration.[3]

Quantitative Data for LC-MS/MS Method Development

The development of a robust LC-MS/MS method requires the optimization of mass spectrometric parameters, specifically the precursor and product ions for Multiple Reaction Monitoring (MRM). These MRM transitions provide the high selectivity and sensitivity characteristic of this technique.

Below is a table summarizing the key mass-to-charge (m/z) ratios for Methotrimeprazine and its d3-labeled internal standard.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Methotrimeprazine | 329.1 | 100.1 | 228.0 |

| Methotrimeprazine-d3 | 332.1 | 100.1 | 228.0 |

Note: The precursor ion for Methotrimeprazine-d3 is shifted by +3 atomic mass units, reflecting the three deuterium atoms. The primary fragment ions are often identical if the deuterium labeling is on a part of the molecule that is lost during fragmentation (e.g., the methoxy group), or may also be shifted if the label is on the fragmented portion.

Workflow & Protocol: Quantification of Methotrimeprazine in Human Plasma

This section provides a detailed, step-by-step protocol for the quantitative analysis of Methotrimeprazine in human plasma using UPLC-MS/MS with Methotrimeprazine-d3 Hydrochloride as an internal standard. This protocol is a representative example and may require optimization for specific laboratory instrumentation and conditions.

Experimental Workflow Diagram

Caption: UPLC-MS/MS analytical workflow.

Step-by-Step Methodology

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methotrimeprazine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Methotrimeprazine and Methotrimeprazine-d3 HCl in methanol.

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the Methotrimeprazine stock solution.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Methotrimeprazine-d3 HCl stock solution.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples, calibrators, and quality controls into microcentrifuge tubes.

-

Add 10 µL of the Methotrimeprazine-d3 working internal standard solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: As listed in the table in section 2.2.